molecular formula C13H17IO2 B13186876 (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane

Cat. No.: B13186876
M. Wt: 332.18 g/mol
InChI Key: FOCYLUWGSQSJHT-QWRGUYRKSA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane is a chiral organic compound with a unique structure that includes an iodomethyl group and a methoxyphenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and oxirane.

    Formation of Oxane Ring: The oxane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate.

    Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, using reagents like iodine and a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include oxides or ketones.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Chemical Biology: The compound is employed in studies to understand biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Chloromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    (2S,5R)-2-(Fluoromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a fluoromethyl group instead of an iodomethyl group.

Uniqueness

The uniqueness of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane lies in its iodomethyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The presence of the iodomethyl group can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

Molecular Formula

C13H17IO2

Molecular Weight

332.18 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(2-methoxyphenyl)oxane

InChI

InChI=1S/C13H17IO2/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11H,6-9H2,1H3/t10-,11-/m0/s1

InChI Key

FOCYLUWGSQSJHT-QWRGUYRKSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CI

Canonical SMILES

COC1=CC=CC=C1C2CCC(OC2)CI

Origin of Product

United States

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